1-Cyclopropanecarbonylpiperidine-3-carbonitrile

Description

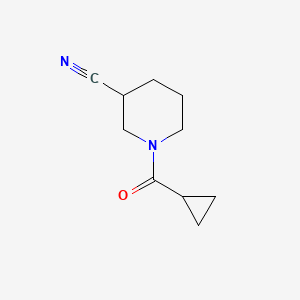

1-Cyclopropanecarbonylpiperidine-3-carbonitrile is a cyclopropane-containing heterocyclic compound featuring a piperidine ring substituted with a carbonyl group at the 1-position and a nitrile group at the 3-position. Cyclopropane derivatives are often employed to enhance metabolic stability and modulate steric effects, while the nitrile group may participate in hydrogen bonding or act as a bioisostere for carbonyl or halogen groups .

Properties

IUPAC Name |

1-(cyclopropanecarbonyl)piperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-6-8-2-1-5-12(7-8)10(13)9-3-4-9/h8-9H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOWYAKKCQTSGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonylpiperidine-3-carbonitrile typically involves the reaction of cyclopropanecarbonyl chloride with piperidine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropanecarbonylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the carbonitrile group.

Scientific Research Applications

1-Cyclopropanecarbonylpiperidine-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

*Estimated based on molecular formula.

Key Observations:

Ring Systems: The piperidine ring in the target compound offers conformational flexibility compared to the rigid aziridine (3-membered amine) in CAS 69827-48-1. Aziridine’s high ring strain may enhance reactivity but reduce metabolic stability .

Functional Groups :

- The nitrile group in all compounds may act as a hydrogen-bond acceptor or mimic other functional groups (e.g., halogens). Its placement on the piperidine ring (target compound) versus the cyclopropane (CAS 1427014-16-1) alters electronic distribution and steric accessibility.

Molecular Weight and Complexity :

- The target compound (~176.22 g/mol) is lighter than 1-Piperidin-1-ylcyclohexanecarbonitrile (190.29 g/mol), likely due to the smaller cyclopropane ring versus cyclohexane. Lower molecular weight may improve bioavailability .

Biological Activity

1-Cyclopropanecarbonylpiperidine-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and any relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{10}H_{12}N_2O

- IUPAC Name : this compound

This compound features a piperidine ring, which is known for its diverse biological activities, and a cyano group that may contribute to its reactivity and interaction with biological targets.

Research indicates that this compound may exhibit several mechanisms of action:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The specific mechanisms involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in oncology as a chemotherapeutic agent. The cytotoxicity appears to be dose-dependent and varies across different cell types.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to controls, supporting its use as a potential antimicrobial agent.

- Cancer Cell Line Study : Research conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that treatment with this compound resulted in increased rates of apoptosis, as evidenced by flow cytometry analysis.

- In Vivo Studies : Initial animal model studies are underway to assess the pharmacokinetics and overall efficacy of this compound in vivo, focusing on its therapeutic index and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.